1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as 4-methylsulfanylphenylacrylamide or 4-MSPAM, is a novel and highly versatile organic compound with a wide range of potential applications in the scientific and medical fields. It is a member of the acrylamide family of compounds, which have been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. 4-MSPAM is a relatively new compound, and its synthesis and applications are still being explored.
Scientific Research Applications
Synthesis Methods and Applications
Synthesis Techniques : A versatile method for preparing N-aryl-1,2-dihydro-2-oxo-3-pyridinecarboxamides, similar to the compound , involves the selective chlorination of 2-hydroxynicotinic acid. This method opens avenues for the development of various analogues, expanding the potential applications in medicinal chemistry (Cativiela, Fernández, & Meléndez, 1982).
Potential for Kinase Inhibition : Related N-substituted dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These findings suggest possible applications in targeted cancer therapies, given the crucial role of Met kinase in oncogenesis (Schroeder et al., 2009).
Chemical Modifications for Enhanced Properties : Chemical modification, such as methylation, of the pyridine moiety in similar compounds has been explored to optimize biological properties, indicating potential for developing new therapeutic agents with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Use in Heterocyclic Chemistry : The compound's class has been used in the synthesis of novel isoxazolines and isoxazoles, demonstrating its utility in the creation of diverse heterocyclic compounds, which are pivotal in drug development (Rahmouni, Romdhane, Said, Guérineau, Touboul, & Jannet, 2014).
Recyclization and Formation of Bicyclic Derivatives : Research shows that reactions involving similar compounds can lead to the formation of fused bicyclic derivatives, highlighting their potential in synthetic organic chemistry (Britsun, Esipenko, Gutov, Chernega, & Lozinskii, 2009).
properties
IUPAC Name |
N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h3-9,11H,1,10H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBRPKNZTUVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320450 |
Source
|
Record name | N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666644 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
339027-45-1 |
Source
|
Record name | N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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